4-Hydrazinylbenzamide

Beschreibung

Contextualization of 4-Hydrazinylbenzamide within Contemporary Chemical Science

This compound is an organic compound that is gaining recognition within the scientific community for its versatile applications, particularly in medicinal chemistry and organic synthesis. lookchem.com Its structure, which incorporates both a benzamide (B126) and a hydrazine (B178648) functional group, provides a unique combination of chemical reactivity and stability. The benzamide portion of the molecule contributes to its structural backbone and potential for hydrogen bonding, while the nucleophilic hydrazine group is key to its role in various chemical reactions. This compound and its derivatives are often synthesized as hydrochloride salts to improve their solubility and stability for experimental use. smolecule.com

Historical Trajectories and Emerging Significance of Benzamide-Hydrazine Scaffolds in Academic Inquiry

The study of hydrazine derivatives has a history dating back to the late 19th century, with Emil Fischer coining the term "hydrazine" in 1875. wikipedia.org However, the focused exploration of benzamide-hydrazine scaffolds is a more recent development, driven by the search for novel bioactive molecules in pharmaceutical research. Initially, these compounds were investigated as versatile intermediates for creating more complex molecules. Over time, the inherent biological potential of the benzamide-hydrazine scaffold itself has become a significant area of research. This has led to the development of numerous derivatives with a wide range of potential applications, including in the fields of anticancer and antimicrobial research. smolecule.comnih.gov The adaptability of this scaffold allows for the synthesis of diverse compound libraries, which are crucial in modern drug discovery. researchgate.net

Scope, Objectives, and Rationale for a Comprehensive Research Review of this compound

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its chemical properties, common synthesis methods, and its current and potential applications in advanced chemical research. The rationale for this review is the growing interest in this compound as a valuable building block in the synthesis of novel compounds with potential therapeutic properties. lookchem.com By consolidating the available scientific information, this article seeks to serve as a foundational resource for researchers in organic chemistry, medicinal chemistry, and related disciplines.

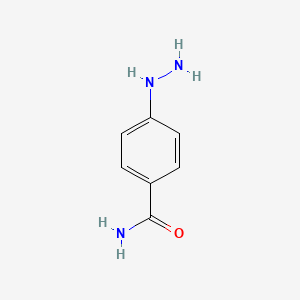

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4,10H,9H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUOMZVWOFEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406386 | |

| Record name | 4-hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74885-67-9 | |

| Record name | 4-hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 4 Hydrazinylbenzamide

4-Hydrazinylbenzamide is characterized by a specific set of chemical and physical properties that dictate its behavior and applications in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃O | lookchem.com |

| Molecular Weight | 151.17 g/mol | lookchem.com |

| Predicted Boiling Point | 389.0 ± 25.0 °C | lookchem.comlookchem.com |

| Predicted Density | 1.317 ± 0.06 g/cm³ | lookchem.comlookchem.com |

| Predicted pKa | 16.69 ± 0.50 | lookchem.com |

The hydrochloride salt of this compound (CAS No: 40566-97-0) has a molecular formula of C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol . cymitquimica.com The salt form enhances the compound's solubility, making it more amenable to use in various experimental settings.

**sophisticated Spectroscopic and Chromatographic Characterization Techniques in Research**

Elucidation of Molecular Structure and Conformation using Advanced Spectroscopic Methods

Advanced spectroscopic methods provide a detailed portrait of the 4-Hydrazinylbenzamide molecule, from atomistic connectivity to its three-dimensional shape and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The analysis of chemical shifts, signal integrations, and coupling patterns provides unambiguous evidence of its atomistic connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The protons of the primary amide (-CONH₂) and the hydrazine (B178648) group (-NHNH₂) would appear as separate signals, often broadened by quadrupole effects and chemical exchange. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, six distinct signals are anticipated: one for the carbonyl carbon of the amide and five for the carbons of the phenyl ring (four in the aromatic region and one for the carbon attached to the hydrazine group). The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on standard values for similar functional groups and substitution patterns.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹³C | 165 - 175 | Carbonyl carbon (C=O) |

| ¹³C | 150 - 160 | Aromatic C-4 (C-NHNH₂) |

| ¹³C | 128 - 135 | Aromatic C-1 (C-CONH₂) |

| ¹³C | 125 - 130 | Aromatic C-2, C-6 |

| ¹³C | 110 - 120 | Aromatic C-3, C-5 |

| ¹H | 7.5 - 8.0 | Aromatic protons ortho to -CONH₂ (2H, doublet) |

| ¹H | 6.8 - 7.2 | Aromatic protons ortho to -NHNH₂ (2H, doublet) |

| ¹H | 7.0 - 8.5 | Amide protons (-CONH₂, 2H, broad singlet) |

| ¹H | 4.0 - 5.5 | Hydrazine protons (-NHNH₂, 3H, broad singlet) |

Vibrational spectroscopy probes the molecular vibrations of this compound, offering direct information about its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for identifying key functional groups. The spectrum of this compound is characterized by prominent absorption bands. The N-H stretching vibrations of both the primary amide and the hydrazine moiety typically appear as a broad band in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretch of the amide group gives rise to a strong, sharp absorption band around 1640-1680 cm⁻¹. Other characteristic bands include those for aromatic C=C stretching (1450-1600 cm⁻¹) and C-H bending.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman analysis would be useful for characterizing the symmetric stretching of the benzene ring, which is often weak in the FTIR spectrum. To date, specific Raman spectral data for this compound is not widely available in the literature.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Amide and Hydrazine (-CONH₂, -NHNH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1640 - 1680 | C=O Stretch (Amide I) | Amide |

| 1580 - 1620 | N-H Bend (Amide II) | Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Mass spectrometry is a powerful technique used to determine the exact molecular weight and to gain structural insights through the analysis of fragmentation patterns. cymitquimica.com For this compound (molecular formula C₇H₉N₃O), the molecular weight of the free base is 151.17 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecular ion ([M+H]⁺) would be observed at an m/z corresponding to its calculated exact mass, confirming the elemental composition.

The fragmentation of the molecular ion upon electron impact or collision-induced dissociation provides a structural fingerprint. Plausible fragmentation pathways for this compound include:

Loss of the hydrazino group (-NHNH₂): Cleavage of the C-N bond can result in a benzamide (B126) fragment.

Loss of ammonia (B1221849) (NH₃): A common fragmentation from the hydrazine moiety.

Cleavage of the amide group: Loss of the -CONH₂ radical.

Loss of carbon monoxide (CO): Fragmentation of the benzoyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Calculated) | Ion Formula | Proposed Identity/Origin |

|---|---|---|

| 152.08 | [C₇H₁₀N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 135.05 | [C₇H₇N₂O]⁺ | [M+H - NH₃]⁺ |

| 121.05 | [C₇H₇NO]⁺ | [M+H - NH₂NH]⁺ or [Benzamide+H]⁺ |

| 105.03 | [C₇H₅O]⁺ | [Benzoyl cation] from cleavage of C-N bond and loss of N₂H₃ |

| 77.04 | [C₆H₅]⁺ | [Phenyl cation] from loss of CO from benzoyl cation |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The structure of this compound contains a benzene ring conjugated with a carbonyl group (-C=O) and substituted with a hydrazine group (-NHNH₂), both of which act as chromophores.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the conjugated aromatic system. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n→π* transitions, which are typically weaker and may appear as a shoulder on the main absorption bands. The position of maximum absorbance (λmax) is sensitive to the solvent environment. The significant UV absorbance of this compound allows for its detection in techniques like HPLC.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule.

Furthermore, XRD analysis provides invaluable information on intermolecular interactions, such as hydrogen bonding. In the crystal lattice of this compound, the amide and hydrazine functional groups are expected to act as both hydrogen bond donors and acceptors, leading to the formation of extensive supramolecular networks. These interactions govern the crystal packing and influence the material's physical properties. As of now, a public crystal structure determination for this compound is not available in open literature databases.

Advanced Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic methods are the gold standard for assessing the purity of chemical compounds and for the detection and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical method for analyzing this compound involves reversed-phase chromatography, where the compound is separated on a non-polar stationary phase (such as C18) using a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. royed.in High purity levels, often exceeding 98-99%, are achievable and verifiable through optimized HPLC methods.

Impurity profiling is a more detailed analysis that aims to identify and quantify specific impurities that may be present, such as unreacted starting materials, intermediates, or degradation products. chromatographyonline.com This is crucial for quality control in research and pharmaceutical applications. Combining liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach for impurity profiling, as it provides both separation and structural identification of the impurities, even at trace levels. elementlabsolutions.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.comteledynelabs.com Its application is widespread in the pharmaceutical industry for quality control, stability testing, and the analysis of active pharmaceutical ingredients and their intermediates. researchgate.net For this compound, HPLC methods are developed to monitor reaction completion and assess the purity of the final product.

Method development in HPLC is a systematic process aimed at achieving a reliable separation of the target analyte from impurities and other matrix components. asianjpr.comajpamc.com The process involves several critical steps, including the selection of the appropriate column, mobile phase, and detector. ajpamc.comscispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilized in as many as 90% of all HPLC separations for low molecular weight samples due to its versatility in handling compounds with diverse polarities. researchgate.netscispace.com

A typical HPLC method for the purity assessment of this compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a specific wavelength, such as 254 nm.

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale/Details |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | Most common mode for pharmaceutical analysis, suitable for the polarity of this compound. researchgate.net |

| Stationary Phase (Column) | C18 (octadecylsilane) | Provides good retention and separation for moderately polar compounds. A typical dimension is 250 mm x 4.6 mm with 5 µm or 10 µm particles. pharmtech.com |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | Acetonitrile is a common organic modifier. The ratio is optimized to achieve desired retention time and resolution. pharmtech.com Buffers may be added to control pH. ju.edu.jo |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. pharmtech.comju.edu.jo |

| Detection | UV-Visible Spectrophotometry | This compound contains a chromophore, allowing for detection. A common wavelength is 254 nm. A Diode Array Detector (DAD) can be used to assess peak purity. ms-editions.cl |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Temperature control ensures reproducible retention times and can improve peak shape. pharmtech.comms-editions.cl |

| Injection Volume | 10 - 20 µL | A standard volume for analytical HPLC. pharmtech.com |

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. ajpamc.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) and involves evaluating several key parameters. analis.com.my

Research Findings on Method Validation:

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest. mastelf.com It is tested by analyzing blank and placebo samples to confirm the absence of interfering peaks at the retention time of this compound. ms-editions.clmastelf.com Peak purity analysis using a DAD can further confirm that the analyte peak is not co-eluting with impurities. ms-editions.cl

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. thaiscience.info This is assessed by creating a calibration curve from standard solutions at several concentration levels and determining the correlation coefficient (r²), which should ideally be very close to 1.0. ju.edu.jo For example, a linear range might be established from 3-60 µg/mL. ju.edu.jo

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. mastelf.com It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). mastelf.com Results are expressed as the relative standard deviation (%RSD), which is typically required to be less than 2%. analis.com.mymastelf.com

Accuracy: This measures the closeness of the test results obtained by the method to the true value. analis.com.my It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. thaiscience.info The acceptance criteria for recovery are generally within a specified percentage of the nominal value (e.g., 85-115%). thaiscience.info

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mastelf.com Parameters that may be varied include mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). mastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. thaiscience.info

Interactive Data Table: Summary of HPLC Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. mastelf.com | No interference at the retention time of the analyte. Peak purity index > 0.99. ms-editions.cl |

| Linearity | Proportionality of signal to analyte concentration over a range. thaiscience.info | Correlation coefficient (r²) ≥ 0.999. thaiscience.info |

| Precision (%RSD) | Agreement among a series of measurements. mastelf.com | Repeatability (Intra-day): %RSD ≤ 2%. Intermediate Precision (Inter-day): %RSD ≤ 2%. analis.com.mymastelf.com |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. analis.com.my | 98.0% to 102.0% for drug substance assay. thaiscience.info |

| Robustness | Capacity to remain unaffected by small variations in method parameters. mastelf.com | %RSD of results should remain within acceptable limits (e.g., ≤ 2%). |

| LOD & LOQ | Lowest concentration that can be reliably detected and quantified. thaiscience.info | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Gas Chromatography (GC) for Volatile By-product and Derivative Analysis

Gas Chromatography (GC) is a powerful separation technique best suited for compounds that are volatile or can be converted into a volatile form without decomposing. research-solution.commeasurlabs.com In the context of this compound, which contains polar functional groups (-OH, -NH, -COOH) that lead to low volatility and potential for intermolecular hydrogen bonding, direct analysis by GC is challenging. research-solution.com Therefore, chemical derivatization is a necessary step to enable its analysis and the analysis of related non-volatile by-products. researchgate.net

Derivatization modifies the analyte's functional groups to increase volatility, improve thermal stability, and enhance detector response. research-solution.comobrnutafaza.hr The primary reactions used for GC derivatization are silylation, acylation, and alkylation. researchgate.net For this compound, the active hydrogens on the hydrazinyl and amide groups are prime targets for derivatization.

Potential Derivatization Strategies for this compound:

Silylation: This is the most common derivatization procedure for GC. obrnutafaza.hr It involves replacing an active hydrogen with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines and amides. obrnutafaza.hr The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable. obrnutafaza.hr

Acylation: This process converts compounds with hydroxyl, thiol, and amine groups into esters, thioesters, and amides using acylating reagents. obrnutafaza.hr Perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are often used to introduce fluorine atoms into the molecule, which greatly enhances the response of an Electron Capture Detector (ECD), a highly sensitive detector for halogenated compounds. nih.gov

Interactive Data Table: Potential GC Derivatization Reagents for this compound

| Functional Group | Derivatization Type | Reagent Example | Derivative Formed |

| Hydrazinyl (-NHNH₂) & Amide (-CONH₂) Groups | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) derivative |

| Hydrazinyl (-NHNH₂) & Amide (-CONH₂) Groups | Acylation | TFAA (Trifluoroacetic anhydride) | Trifluoroacetyl derivative |

| Carboxylic Acid Impurities (if present) | Alkylation/Esterification | PFBBr (Pentafluorobenzyl Bromide) | Pentafluorobenzyl ester |

The primary application of GC in the context of this compound production would be for the analysis of volatile by-products and impurities that may be present from the synthesis process. This could include:

Residual Solvents: Analysis of residual solvents used during synthesis or purification is a common GC application in pharmaceutical manufacturing.

Volatile Starting Materials: If any of the precursors or reagents used in the synthesis are sufficiently volatile, GC can be used to quantify their residual amounts in the final product.

By-products of Degradation: GC-Mass Spectrometry (GC-MS) is particularly useful for identifying unknown volatile compounds that may arise from side reactions or thermal degradation during synthesis. afmps.be

Supercritical Fluid Chromatography (SFC) in Enantiomeric Purity Evaluation

While this compound itself is an achiral molecule, it is a critical building block in the synthesis of chiral pharmaceutical compounds. Regulatory agencies require that chiral drugs be evaluated as pure enantiomers, as different enantiomers can have distinct pharmacological and toxicological profiles. chromatographyonline.comselvita.com Supercritical Fluid Chromatography (SFC) has emerged as a premier and powerful technique for chiral separations in the pharmaceutical industry, often considered the gold standard for this application. youtube.comafmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographyonline.com Supercritical CO₂ has unique properties, such as low viscosity and high diffusivity, which allow for faster separations and higher efficiency compared to traditional HPLC. youtube.comchromatographyonline.com For separating polar compounds, an organic modifier like methanol (B129727) or ethanol (B145695) is typically added to the CO₂ mobile phase. chromatographyonline.com

The enantiomeric separation in SFC is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most frequently and successfully employed for a wide range of chiral compounds. chromatographyonline.comnih.govamericanpharmaceuticalreview.com

The application of SFC in this context would involve the analysis of a chiral drug substance synthesized using this compound as a precursor. The method would be developed to separate the desired enantiomer from its undesired counterpart, allowing for the precise determination of enantiomeric excess (e.e.) or enantiomeric purity.

Research Findings and Advantages of SFC for Chiral Analysis:

High Throughput: SFC can resolve enantiomers 3 to 5 times faster than HPLC, which is a significant advantage in drug discovery and development environments that require high-throughput screening. selvita.com

Efficiency and Resolution: The low viscosity of the supercritical fluid mobile phase allows for the use of higher flow rates and longer columns without generating excessive backpressure, often leading to superior resolution. youtube.com

Green Chemistry: SFC is considered a "greener" technology than normal-phase HPLC because it drastically reduces the consumption of toxic organic solvents, replacing them primarily with non-toxic, inexpensive, and non-flammable CO₂. youtube.comafmps.be

Simplified Downstream Processing: In preparative SFC, the CO₂ evaporates upon depressurization, which simplifies the isolation of the purified enantiomers from the mobile phase. chromatographyonline.com

Interactive Data Table: Comparison of SFC and HPLC for Enantiomeric Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ (with organic modifier) chromatographyonline.com | Organic solvents (Normal Phase) or Aqueous buffers (Reversed Phase) chromatographyonline.com |

| Analysis Speed | Very fast (typically 3-5x faster than HPLC) selvita.com | Slower, longer run times |

| Solvent Consumption | Significantly lower organic solvent usage youtube.com | High organic solvent usage (especially in normal phase) |

| Environmental Impact | Greener, more sustainable afmps.be | Larger environmental footprint due to solvent waste |

| Operating Pressure | High pressure required to maintain supercritical state | High pressure, but typically lower than SFC |

| Column Equilibration | Very fast youtube.com | Slower, especially for gradient methods |

| Throughput | High | Moderate to Low |

**computational Chemistry and Theoretical Modeling of 4 Hydrazinylbenzamide**

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT) of Electronic Properties and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic properties and reactivity of molecules. iut.ac.irrsc.org DFT calculations provide a balance between accuracy and computational cost, making them suitable for analyzing molecules of the size and complexity of 4-Hydrazinylbenzamide. nih.gov These investigations can elucidate the molecule's optimized geometry, charge distribution, and orbital energies, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazinyl (-NHNH2) group, which are regions susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-withdrawing carboxamide group (-CONH2) and the aromatic ring, indicating the sites for potential nucleophilic attack. wuxibiology.com The energy gap can be used to calculate global reactivity descriptors that quantify the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference, indicating kinetic stability |

| Ionization Potential (I) | 5.85 | Estimated as -EHOMO |

| Electron Affinity (A) | 1.20 | Estimated as -ELUMO |

| Global Hardness (η) | 2.325 | (I-A)/2, measures resistance to charge transfer |

| Electrophilicity Index (ω) | 1.77 | (I+A)2/(8η), measures electron-accepting capacity |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and charge delocalization. researchgate.netuba.ar It evaluates donor-acceptor interactions by examining the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.eduuba.ar

In this compound, significant intermolecular interactions would be predicted. The lone pairs on the carbonyl oxygen and the hydrazinyl nitrogens can act as strong donors, while the N-H bonds of the amide and hydrazinyl groups can act as acceptors, forming strong N-H···O and N-H···N hydrogen bonds. These interactions are crucial for understanding its crystal packing and binding to biological targets. nih.gov

Table 2: Hypothetical NBO Analysis of Key Intermolecular Interactions in a this compound Dimer

| Donor NBO (Atom) | Acceptor NBO (Atom) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (Carbonyl) | σ*(N-H) (Amide) | 18.5 | Strong Hydrogen Bond |

| LP(1) N (Hydrazinyl) | σ*(N-H) (Hydrazinyl) | 12.3 | Hydrogen Bond |

| LP(1) N (Amide) | π*(C=C) (Aromatic Ring) | 4.1 | Resonance Delocalization |

| π(C-C) (Aromatic Ring) | π*(C=O) (Carbonyl) | 2.5 | Conjugative Interaction |

*LP denotes a lone pair orbital.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. uni-muenchen.dereadthedocs.io It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Different potential values are represented by colors, typically with red indicating negative potential (electron-rich, attractive to electrophiles) and blue indicating positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would show the most negative potential (red/yellow) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms of the hydrazinyl group would also exhibit negative potential. The most positive potential (blue) would be found around the hydrogen atoms of the amide and hydrazinyl N-H groups, making them primary sites for hydrogen bond donation and interaction with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iitm.ac.in By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformers), and the energy barriers between them. galaxyproject.org

An MD simulation of this compound would explore the rotational freedom around its single bonds, such as the bond connecting the phenyl ring to the hydrazinyl group and the amide group. This analysis helps identify the most stable, low-energy conformations. Furthermore, by placing the molecule in a simulated box of solvent (e.g., water), MD can model solvation effects explicitly. dovepress.commdpi.com These simulations provide insight into how solvent molecules organize around the solute and how hydrogen bonding with the solvent influences the conformational preferences of this compound. mpg.de

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico methods like Quantitative Structure-Activity Relationship (QSAR) are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of molecules and using statistical methods to find a relationship between these descriptors and a measured biological endpoint. mdpi.com

For this compound and its analogues, a QSAR study would involve generating various derivatives by modifying functional groups. For each derivative, descriptors such as the MEP, HOMO-LUMO energies, molecular weight, and logP would be calculated. These descriptors would then be used to build a predictive model. Such a model can screen virtual libraries of compounds to identify new derivatives with potentially enhanced activity before they are synthesized, thus accelerating the process of ligand design and optimization. nih.govmdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Studies for Complex Biological Systems

When studying a molecule like this compound interacting with a large biological system, such as a protein receptor, a full quantum mechanical calculation is computationally prohibitive. nih.gov Hybrid QM/MM methods solve this by treating a small, critical region of the system (e.g., the ligand and the enzyme's active site) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. frontiersin.orgarxiv.org

A QM/MM study of this compound bound to a target protein would allow for an accurate description of electronic phenomena like charge transfer, polarization, and the formation or breaking of covalent bonds during an enzymatic reaction. nih.gov The QM region would capture the detailed electronic interactions between the ligand and key active site residues, while the MM region would account for the structural and electrostatic influence of the broader protein environment, providing a realistic and computationally tractable model of the complex system. nih.govnih.gov

**medicinal Chemistry and Biological Activity of 4 Hydrazinylbenzamide: Mechanistic Insights**

Enzyme Inhibition Potentials and Mechanistic Characterization

No specific data was found regarding the enzyme inhibition potential of 4-Hydrazinylbenzamide against soluble epoxide hydrolase or carbonic anhydrase isoforms.

Inhibition of Soluble Epoxide Hydrolase (sEH): Biochemical and Cellular Studies

There are no available biochemical or cellular studies that investigate or report the inhibitory activity of this compound on soluble epoxide hydrolase (sEH).

Inhibition of Carbonic Anhydrase (CA) Isoforms: Structure-Function Relationships

Scientific literature does not currently contain studies on the inhibition of carbonic anhydrase (CA) isoforms by this compound or an analysis of its structure-function relationships in this context.

Kinetic Characterization of Enzyme Inhibition (e.g., IC₅₀, Kᵢ Determination, Competitive, Non-Competitive, Mixed-Type, and Partial Reversible Inhibition)

No kinetic data, such as IC₅₀ or Kᵢ values, for the inhibition of any enzyme by this compound has been reported. Consequently, there is no characterization of its inhibition type (competitive, non-competitive, etc.).

Research into Antimicrobial Properties and Novel Antibiotic Development

There is no published research investigating the antimicrobial properties of this compound or its potential development as a novel antibiotic.

Anticancer Activity Studies: Investigations into Cellular Pathways and Apoptotic Mechanisms

While a patent document lists this compound hydrochloride among a group of compounds submitted for general anticancer screening against various human tumor cell lines, it does not provide any specific data on its activity. google.com No dedicated studies into its effects on cellular pathways or apoptotic mechanisms are available.

Anti-inflammatory and Analgesic Research: Target Identification and Pharmacological Evaluation

There are no pharmacological studies available that evaluate this compound for anti-inflammatory or analgesic properties, nor has there been any identification of its potential biological targets in these areas.

Antioxidant Activity: Mechanistic Understanding of Radical Scavenging

The antioxidant properties of compounds containing the hydrazinyl functional group, such as derivatives of this compound, are attributed to their ability to neutralize harmful free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making antioxidant compounds a key area of research nih.gov. The radical scavenging activity of these compounds is primarily understood through three key mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET) nih.govnih.gov.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction nih.govnih.gov. For hydrazinyl derivatives, the N-H bonds of the hydrazine (B178648) group are potential sites for this transfer. The effectiveness of this mechanism is related to the bond dissociation enthalpy (BDE) of the N-H bond; a lower BDE facilitates easier hydrogen donation. Computational studies on similar hydrazone compounds have shown that the energy required to release a hydrogen atom is a key factor in their radical scavenging ability mdpi.com.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a more stable species and a radical cation of the antioxidant nih.govnih.gov. This mechanism is influenced by the ionization potential of the antioxidant molecule.

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is a two-step process that is particularly relevant in polar solvents. First, the antioxidant molecule loses a proton (deprotonation), followed by the transfer of an electron to the radical nih.govnih.gov. The efficiency of the SPLET mechanism is dependent on the proton affinity (PA) and electron transfer enthalpy (ETE) nih.gov.

Theoretical and in-vitro studies on 4-hydrazinobenzoic acid derivatives, which share the core structure of this compound, have demonstrated their capacity to operate via these mechanisms nih.gov. The specific mechanism that predominates can be influenced by factors such as the solvent, the structure of the radical, and the specific substituents on the benzamide (B126) ring. For instance, electron-donating groups can enhance antioxidant activity by stabilizing the resulting radical cation formed during the SET process.

Research on various hydrazone derivatives has consistently shown a strong correlation between their structure and antioxidant capacity. The number and position of hydroxyl groups on the aromatic ring, for example, significantly impact scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions mdpi.comnih.gov.

| Mechanism | Description | Key Influencing Factor | Relevance to this compound |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) to a radical. | Bond Dissociation Enthalpy (BDE) | The N-H bonds of the hydrazinyl group are primary sites for H• donation. |

| Single Electron Transfer (SET) | Donation of an electron (e-) to a radical. | Ionization Potential (IP) | The aromatic system and hydrazinyl group can facilitate electron donation. |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process involving proton loss followed by electron transfer. | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) | Relevant in polar physiological environments; the acidity of the N-H protons is crucial. |

Utility as a Drug Discovery Scaffold: Rational Design of Bioactive Analogues

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups can be attached to create a library of new compounds. The this compound structure is considered a valuable scaffold due to its synthetic tractability and its ability to engage in multiple types of interactions with biological targets, such as hydrogen bonding and π-π stacking nih.gov. Its utility as a "privileged structure" means it can serve as a versatile template for developing ligands for diverse biological receptors nih.govresearchgate.net.

The rational design of analogues based on this scaffold aims to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This involves a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of the derivatives.

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to enhance its therapeutic profile. Scaffold hopping and bioisosteric replacement are key strategies employed in this process.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the essential spatial arrangement of key functional groups required for biological activity uniroma1.itresearchgate.net. The goal is to discover novel chemotypes that may offer advantages in terms of patentability, synthetic accessibility, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties uniroma1.itresearchgate.net. For a lead compound based on the this compound scaffold, a medicinal chemist might replace the benzamide core with another heterocyclic system (e.g., a thiazole or quinazolinone) that maintains a similar orientation of the hydrazinyl group and other key substituents nih.gov.

Bioisosteric Modification: Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, resulting in a new molecule that retains the desired biological activity researchgate.netnih.gov. This is a more subtle modification than scaffold hopping. For the this compound scaffold, the amide (-CONH₂) or the hydrazinyl (-NHNH₂) group could be replaced with bioisosteres to fine-tune properties like solubility, metabolic stability, or target binding affinity. For example, the amide group might be replaced with a sulfonamide or a reverse amide to alter its hydrogen bonding capabilities and resistance to hydrolysis.

These techniques are powerful tools for navigating chemical space to optimize a lead compound, moving from a promising initial hit to a viable drug candidate researchgate.netnih.gov.

The rational design of potent and selective derivatives of the this compound scaffold is guided by several key principles derived from structure-activity relationship (SAR) studies.

Modification of the Hydrazinyl Moiety: The terminal amine of the hydrazinyl group is a key site for modification. Condensation with various aldehydes and ketones can generate a diverse library of hydrazone derivatives. The nature of the substituent introduced here can drastically influence biological activity. For instance, incorporating aromatic or heterocyclic rings can introduce new binding interactions (e.g., van der Waals, π-π stacking) with the target protein, enhancing potency nih.gov.

Conformational Constraint: Introducing conformational rigidity into the molecule can improve binding affinity by reducing the entropic penalty upon binding to a target. This can be achieved by incorporating the scaffold into a larger, more rigid ring system. A pre-organized, rigid conformation that matches the binding site's geometry often leads to higher potency and selectivity.

| Design Principle | Strategy | Expected Outcome | Example |

|---|---|---|---|

| Functionalization | Reacting the terminal -NH₂ of the hydrazinyl group with aldehydes/ketones. | Enhanced potency and target specificity through new interactions. | Formation of aryl-hydrazones to introduce additional aromatic interactions. |

| Ring Substitution | Adding substituents (e.g., -OH, -Cl, -OCH₃) to the benzamide ring. | Modulation of electronic properties, solubility, and hydrogen bonding capacity. | Introduction of a hydroxyl group to act as a hydrogen bond donor. |

| Conformational Rigidity | Incorporating the scaffold into a bicyclic or constrained system. | Increased binding affinity and selectivity by reducing conformational flexibility. | Cyclization to form a dihydroquinazolinone-like structure. |

| Bioisosteric Replacement | Replacing the amide or hydrazinyl group with a suitable bioisostere. | Improved metabolic stability, solubility, or pharmacokinetic profile. | Replacing the -CONH₂ group with a -SO₂NH₂ group. |

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel analogues of this compound with optimized biological activity for a desired therapeutic target.

**coordination Chemistry of 4 Hydrazinylbenzamide**

Ligand Binding Properties and Chelation Characteristics with Metal Ions

The 4-hydrazinylbenzamide molecule possesses multiple potential donor sites for coordination with metal ions, including the nitrogen atoms of the hydrazinyl group and the oxygen and nitrogen atoms of the amide group. This multifunctionality suggests that it could act as a monodentate, bidentate, or bridging ligand. The formation of stable chelate rings, likely involving the hydrazinyl and amide groups, would enhance the thermodynamic stability of the resulting metal complexes. The electronic properties of the benzene (B151609) ring and the substituents on it would also influence the electron-donating ability of the ligand and, consequently, the stability and properties of the metal complexes. However, without experimental data, the precise binding modes and chelation characteristics remain speculative.

Synthesis and Spectroscopic Characterization of Metal-4-Hydrazinylbenzamide Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. Standard techniques such as refluxing or solvothermal methods could be employed to facilitate the formation of crystalline products.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the N-H, C=O, and N-N bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to provide information about the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of single crystals of the metal complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

A table summarizing the expected spectroscopic data for a hypothetical metal complex is presented below as a template for future research.

| Spectroscopic Technique | Expected Observations for M-(this compound) Complex |

| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands compared to the free ligand. |

| UV-Visible Spectroscopy | Appearance of new charge-transfer bands. |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of protons near the coordination sites. |

Exploration in Materials Science and Sensor Development

Coordination polymers and metal-organic frameworks (MOFs) are at the forefront of materials science research. The bifunctional nature of this compound makes it a promising candidate for the construction of such extended structures. These materials could exhibit interesting properties such as porosity, luminescence, or magnetic behavior, with potential applications in gas storage, separation, and sensing.

Furthermore, the ability of the ligand to selectively bind to certain metal ions could be exploited for the development of chemical sensors. A change in color or fluorescence upon coordination with a specific metal ion could form the basis of a simple and effective detection method. This would require systematic studies of the photophysical properties of the ligand and its metal complexes.

**conclusion and Future Research Perspectives**

Synopsis of Major Academic Contributions to 4-Hydrazinylbenzamide Research

The academic contributions to the field of this compound, also known as 4-aminobenzohydrazide (B1664622), have primarily centered on its application as a versatile chemical scaffold for the synthesis of a diverse range of biologically active derivatives. While the compound itself has been identified as a potent inhibitor of myeloperoxidase (MPO), its most significant role in scientific literature is that of a key starting material or intermediate in medicinal chemistry. medchemexpress.comselleckchem.com

Research has established this compound as a foundational building block for creating novel compounds with therapeutic potential. A major area of investigation has been the development of fatty acid amide hydrolase (FAAH) inhibitors, where derivatives of 4-aminobenzohydrazide have shown significant inhibitory activity. nih.gov For instance, certain synthesized derivatives have demonstrated IC₅₀ values comparable to known potent FAAH inhibitors, highlighting the importance of the this compound core in designing such molecules. nih.gov

Furthermore, its utility is prominent in the synthesis of hydrazone derivatives, which are a class of compounds extensively studied for their wide spectrum of pharmacological activities. biointerfaceresearch.comderpharmachemica.com Academic studies have successfully used this compound to generate novel 4-aminoquinoline-benzohydrazide hybrids, which have shown promising antibacterial properties against various bacterial strains. nih.gov Similarly, it has served as the precursor for benzohydrazide (B10538) derivatives containing dihydropyrazole moieties, which have been evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors for anticancer applications. mdpi.com The consistent use of this compound across different therapeutic targets underscores its fundamental contribution to drug discovery and organic synthesis. nih.govbeilstein-journals.org

The core structure of this compound, featuring both a hydrazinyl group and a benzamide (B126) moiety, provides reactive sites for further chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). This has allowed researchers to systematically design and synthesize libraries of compounds for screening against various diseases, including cancer, microbial infections, and inflammatory conditions. biointerfaceresearch.comnih.gov

| Derivative Class | Therapeutic Target | Notable Finding |

| 4-Aminobenzohydrazide Derivatives | Fatty Acid Amide Hydrolase (FAAH) | A derivative, 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid, was identified as a highly potent inhibitor with an IC₅₀ of 1.62 nM. nih.gov |

| 4-Aminoquinoline-benzohydrazide Hybrids | Bacterial Strains (e.g., E. faecalis, S. aureus) | Several hybrid compounds demonstrated good to moderate antibacterial activity against multiple bacterial strains. nih.gov |

| Benzohydrazide-dihydropyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Compound H20 showed potent antiproliferative activity against four cancer cell lines and significant EGFR inhibition (IC₅₀ = 0.08 µM). mdpi.com |

| N′-benzylidene-4-(tert-butyl)benzohydrazide Derivatives | Urease | Multiple derivatives exhibited strong urease inhibition, with some compounds being more active than the standard inhibitor, thiourea. nih.gov |

Identification of Research Gaps and Unexplored Areas for Future Investigation

Despite its extensive use as a synthetic intermediate, there are significant research gaps concerning the this compound molecule itself. The overwhelming focus on its derivatives has left the intrinsic biological and chemical properties of the parent compound largely under-investigated.

A primary research gap is the limited exploration of this compound's own therapeutic potential. While its activity as a myeloperoxidase inhibitor is known, a comprehensive screening against a wider range of biological targets is absent from the current literature. medchemexpress.comselleckchem.com Its pharmacokinetic profile, metabolic stability, and toxicological properties have not been thoroughly characterized, which is essential for evaluating its potential as a standalone drug candidate.

Another unexplored area is the investigation of its metal-chelating properties. Hydrazide moieties are known to coordinate with metal ions, and this capability could be harnessed for applications in bioinorganic chemistry or as a strategy for designing metalloenzyme inhibitors. The specific coordination chemistry of this compound remains an open field for investigation.

Furthermore, there is a lack of research into the optimization of its synthesis. While it is commercially available, studies focused on developing more sustainable, high-yield, and cost-effective "green" synthesis routes are scarce. Such research would be valuable for both academic and industrial purposes, given its frequent use as a starting material.

Finally, the full potential of this compound in materials science and polymer chemistry is yet to be explored. Its bifunctional nature could allow it to act as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties, an area that remains largely untouched.

Outlook on Translational Research and Advanced Applications of this compound in Academia and Industry

The future outlook for this compound in both academic and industrial settings is promising, primarily driven by its proven value as a versatile chemical scaffold. Its translational potential lies in its role as a key component in the drug development pipeline, from early-stage discovery to the synthesis of active pharmaceutical ingredients (APIs).

In academia, this compound is expected to remain a staple in the design and synthesis of novel bioactive molecules. Its utility in constructing compound libraries for high-throughput screening will continue to fuel the discovery of new therapeutic leads. Future academic research will likely focus on incorporating this scaffold into more complex molecular architectures, including macrocycles and natural product analogues, to explore new chemical spaces and biological activities. The development of multicomponent reactions involving this compound could also streamline the synthesis of complex derivatives, making the drug discovery process more efficient. mdpi.com

From an industrial perspective, this compound represents a reliable and cost-effective building block for the large-scale synthesis of pharmaceutical candidates. As derivatives based on this scaffold progress through clinical trials, the demand for industrial-grade this compound is likely to increase. Its application is not limited to pharmaceuticals; it can also be used in the synthesis of fine chemicals, agrochemicals, and specialty polymers.

Translational research will likely focus on leveraging the diverse biological activities of its derivatives. For example, the potent anticancer and antimicrobial activities observed in various this compound derivatives could lead to the development of new drugs to combat resistant cancers and infectious diseases. derpharmachemica.commdpi.com The functional groups of this compound allow for its conjugation to nanoparticles or other drug delivery systems, opening avenues for targeted therapies with improved efficacy and reduced side effects. The continued functionalization of this core structure will be a key driver of innovation in both academic and industrial research for years to come. nih.gov

Q & A

Q. What ethical and safety protocols are critical when handling this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.